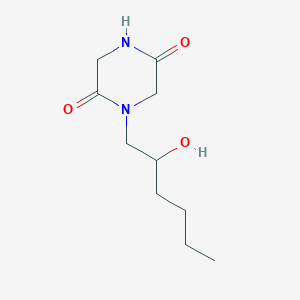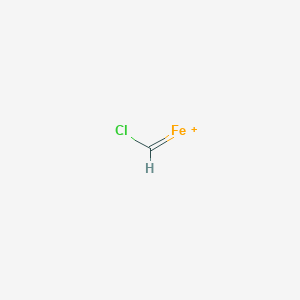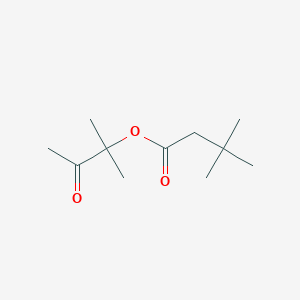
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate is a synthetic compound known for its unique chemical structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3,3-dimethylbutanoate group and a 2-methyl-3-oxobutan-2-yl group, which contribute to its distinct reactivity and functionality.
準備方法
The synthesis of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate typically involves several steps, including the preparation of intermediate compounds and the final esterification reaction. One common synthetic route involves the reaction of 3,3-dimethylbutanoic acid with 2-methyl-3-oxobutan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired product.
化学反応の分析
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. These reactions often lead to the formation of substituted esters or amides.
科学的研究の応用
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules. It may serve as a model compound for understanding enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound includes its potential use as a drug precursor or active pharmaceutical ingredient. Its unique structure may offer therapeutic benefits in treating certain medical conditions.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. .
作用機序
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function. The precise molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
特性
CAS番号 |
93827-97-5 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
(2-methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H20O3/c1-8(12)11(5,6)14-9(13)7-10(2,3)4/h7H2,1-6H3 |
InChIキー |
ITKPSMIORAOPOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C)OC(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


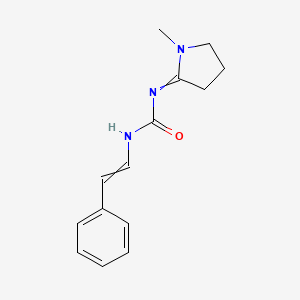

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
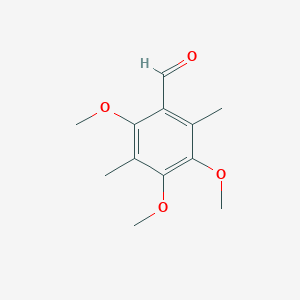
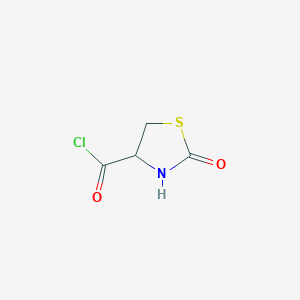
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
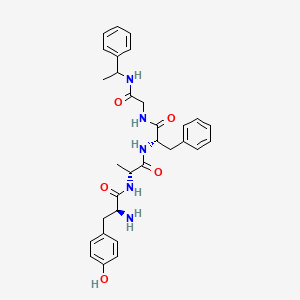
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
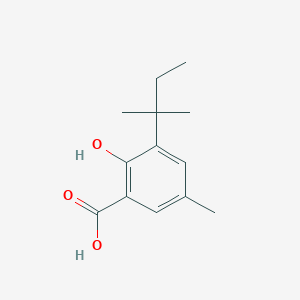
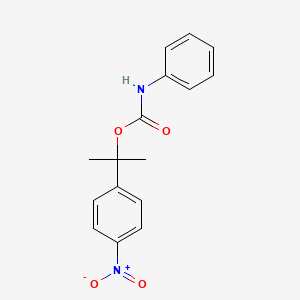
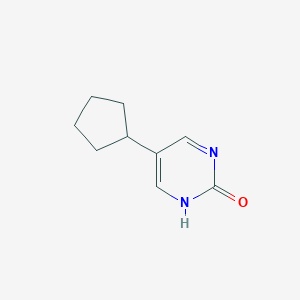
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
